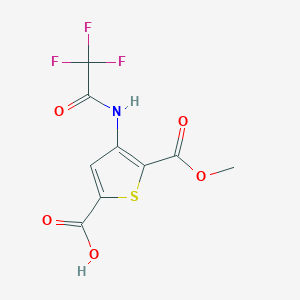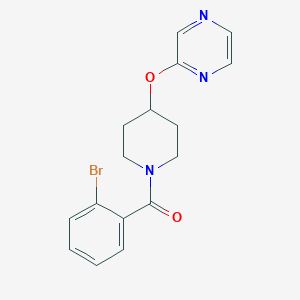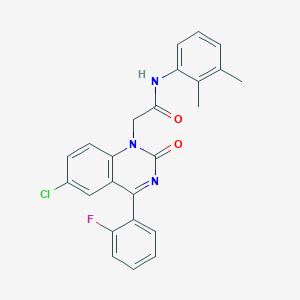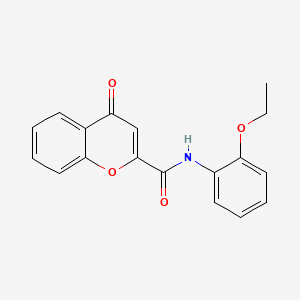
5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, including compounds similar to "5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid", involves multiple steps that may include the Gewald synthesis technique, benzannulation, and reactions with specific reagents such as trifluoroacetic acid or malononitrile, providing a foundation for synthesizing complex thiophene derivatives with diverse functional groups (Campaigne & Abe, 1975); (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry, offering insights into the arrangement of functional groups and the overall molecular architecture. These techniques are crucial for confirming the structure of synthesized compounds and understanding their chemical behavior (Pozharskii et al., 1996).
Chemical Reactions and Properties
Thiophene derivatives undergo a variety of chemical reactions, including cycloadditions, deprotection reactions, and reactions with alcohols and anilines, leading to the formation of novel compounds with potential biological activities. These reactions are influenced by the presence of electron-donating and electron-withdrawing groups, which affect the reactivity and stability of the compounds (Crich & Smith, 2000).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. X-ray diffraction techniques can reveal the crystal packing and hydrogen bond interactions, which are significant for understanding the stability and reactivity of these compounds (Sharutin et al., 2017).
Chemical Properties Analysis
The chemical properties of "5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid" and related compounds include their reactivity towards nucleophiles, electrophiles, and their potential for participating in various organic transformations. These properties are crucial for designing synthetic pathways and for the application of these compounds in medicinal chemistry and material science (Lin et al., 2018).
Wissenschaftliche Forschungsanwendungen
Mass Spectrometry Characterization Mass spectrometry has been employed to differentiate isomeric substituted thiophene-2-carboxylic acids, including compounds with substituents similar to 5-(methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid. This technique highlights the potential for detailed structural analysis and identification of thiophene derivatives based on their fragmentation patterns, emphasizing the "ortho-effect" which influences fragmentation such as H2O elimination in certain substituted thiophene-2-carboxylic acids (Fisichella et al., 1982).
Synthetic Applications The synthesis of functional derivatives of thiophene has been explored through reactions such as nitration, leading to the production of nitro derivatives of thiophene. This includes methods that could potentially be applied to the synthesis of complex thiophene derivatives like 5-(methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid, showcasing the versatility of thiophene chemistry in creating a wide range of functional materials (Shvedov et al., 1973).
Organometallic Chemistry Research into the use of organometallic fragments as protective groups in the synthesis of functionalized ligands has implications for the preparation of thiophene-2-carboxylic acid derivatives. These studies provide insights into the potential for creating complex organometallic compounds involving thiophene derivatives, which could be extended to compounds like 5-(methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid (Stößel et al., 1996).
Catalysis and Esterification Palladium-catalyzed, Copper(I)-promoted methoxycarbonylation reactions have demonstrated the use of thiophene derivatives in esterification processes. This research highlights the potential for 5-(methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid to serve as a substrate in catalytic reactions that form ester bonds, contributing to the synthesis of pharmaceuticals and other complex organic molecules (Cao et al., 2020).
Antibacterial Activity Research into the synthesis and antibacterial activity of cephalosporins substituted with methoxycarbonyl groups has implications for the development of new antibiotics. This demonstrates the potential biomedical applications of thiophene derivatives, including those similar to 5-(methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid, in creating effective antibacterial agents (Kim et al., 1984).
Eigenschaften
IUPAC Name |
5-methoxycarbonyl-4-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5S/c1-18-7(16)5-3(2-4(19-5)6(14)15)13-8(17)9(10,11)12/h2H,1H3,(H,13,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTGMLPUSHQJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C(=O)O)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2492514.png)
![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2492517.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]chromen-4-one](/img/structure/B2492518.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide](/img/structure/B2492521.png)

![2-[(1,2,3-Benzothiadiazol-5-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2492523.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2492524.png)
![N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2492525.png)
![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2492528.png)


